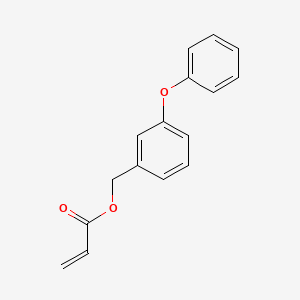

(3-Phenoxyphenyl)methyl prop-2-enoate

Description

Significance and Context of Acrylate (B77674) Esters in Polymer Science

Acrylate esters are a cornerstone of polymer science, valued for their ability to undergo free-radical polymerization to form a wide array of polymers with diverse properties. researchgate.netnih.gov The versatility of acrylate polymers stems from the ability to modify the ester group, which in turn influences the polymer's glass transition temperature, flexibility, adhesion, and chemical resistance. nih.gov This adaptability has led to their widespread use in coatings, adhesives, textiles, and plastics. researchgate.net

The polymerization of acrylate monomers is a well-established process, allowing for the creation of materials with properties ranging from soft and flexible to hard and rigid. nih.gov This is achieved by carefully selecting the monomer or by copolymerizing different acrylate monomers. The resulting polymers are known for their excellent weatherability, clarity, and stability.

Overview of Aromatic Acrylate Monomers in High-Performance Materials

Aromatic acrylate monomers are a specialized class of acrylates that incorporate one or more aromatic rings in their structure. This feature is instrumental in developing high-performance materials. The presence of aromatic groups enhances the thermal stability, mechanical strength, and refractive index of the resulting polymers. ccspublishing.org.cnresearchgate.netnih.gov

The rigid nature of the aromatic rings restricts segmental motion within the polymer chains, leading to higher glass transition temperatures and improved performance at elevated temperatures. Furthermore, the high electron density of aromatic rings contributes to a higher molar refraction, which is a key factor in achieving a high refractive index. ccspublishing.org.cnnih.gov This property is particularly desirable for applications in optical and optoelectronic devices, such as advanced coatings and lenses. ccspublishing.org.cnresearchgate.net

Research Trajectories and Academic Significance of (3-Phenoxyphenyl)methyl prop-2-enoate

Research into this compound is driven by the pursuit of advanced materials with superior optical and thermal properties. The incorporation of the phenoxyphenyl group is a strategic approach to significantly increase the refractive index of the resulting polymer. ccspublishing.org.cn This is due to the high polarizability associated with the multiple aromatic rings in the side chain. researchgate.netnih.gov

Current research trajectories are focused on the synthesis and polymerization of this compound to create polymers for specialized applications. These include the development of photosensitive resins for lithography and high-performance adhesives. The academic significance of this monomer lies in its potential to serve as a building block for novel polymers with precisely controlled refractive indices and enhanced thermal stability, pushing the boundaries of what is possible in materials science. While detailed studies on the homopolymer of this compound are not extensively documented in publicly available literature, its use as a comonomer in photosensitive and adhesive formulations is an active area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-16(17)18-12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h2-11H,1,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSPZNVFEYWSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624348 | |

| Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

409325-06-0 | |

| Record name | 2-Propenoic acid, (3-phenoxyphenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Phenoxyphenyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Phenoxyphenyl Methyl Prop 2 Enoate

Established Synthetic Routes for (3-Phenoxyphenyl)methyl prop-2-enoate

The cornerstone of this compound synthesis lies in the direct esterification of 3-phenoxybenzyl alcohol with acrylic acid. This approach is favored for its efficiency and is amenable to industrial-scale production.

Esterification Reactions and Catalytic Systems

The most common method for preparing this compound involves the acid-catalyzed esterification of 3-phenoxybenzyl alcohol and acrylic acid. This reaction is typically conducted in a solvent such as cyclohexane (B81311) to facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation. patsnap.comgoogle.com The use of an organic acid as a catalyst is a key feature of this process, with methanesulfonic acid and p-toluenesulfonic acid being preferred choices. google.com

To prevent the polymerization of the acrylate (B77674) monomer, which is prone to self-reaction at elevated temperatures, a polymerization inhibitor like p-hydroxyanisole (MEHQ) is incorporated into the reaction mixture. patsnap.comgoogle.com Furthermore, a reducing agent, such as a hypophosphorous acid solution, is often added to maintain a low-chroma, colorless, and transparent final product. patsnap.comgoogle.com The entire reaction is carried out under an inert nitrogen atmosphere to prevent oxidation and other side reactions. patsnap.comgoogle.com

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is critical to maximizing the yield and purity of this compound. Key parameters that are manipulated include the molar ratio of reactants, the type and concentration of the catalyst, the reaction temperature, and the reaction time.

A typical procedure involves a molar ratio of acrylic acid to 3-phenoxybenzyl alcohol ranging from 1.05:1 to 1.5:1. google.com The reaction is generally carried out at the reflux temperature of the solvent, which is approximately 80-85°C when using cyclohexane. patsnap.comgoogle.com The progress of the reaction is monitored by measuring the amount of water generated. Once the theoretical amount of water is collected, the reaction is continued for an additional period, typically around 2 hours, to ensure completion. patsnap.comgoogle.com

Following the reaction, the mixture undergoes a work-up procedure that includes washing with an alkaline solution (e.g., 5% sodium hydroxide) to remove the acidic catalyst and any unreacted acrylic acid, followed by washing with water. patsnap.comgoogle.com The organic layer is then dried using an anhydrous drying agent like magnesium sulfate. patsnap.comgoogle.com Finally, the solvent is removed under reduced pressure to yield the final product. patsnap.comgoogle.com By carefully controlling these conditions, high yields of this compound, often exceeding 90%, can be achieved. patsnap.comgoogle.com

Table 1: Examples of Reaction Conditions and Yields for the Synthesis of this compound patsnap.comgoogle.com

| Example | 3-Phenoxybenzyl Alcohol (g) | Acrylic Acid (g) | Catalyst (g) | Solvent (g) | Reducing Agent (g) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 10 | 4.32 | 0.24 (Methanesulfonic acid) | 30 | 0.286 (50 wt% Hypophosphorous acid) | 7 | 91 | 96.7 |

| 2 | 10 | 4.32 | 0.24 (Methanesulfonic acid) | 30 | 0.029 (50 wt% Hypophosphorous acid) | 7 | 94 | 97.3 |

| 3 | 10 | 4.32 | 0.24 (Methanesulfonic acid) | 30 | 0.572 (50 wt% Hypophosphorous acid) | 7 | 97 | - |

Note: The reaction temperature for all examples was 80-85°C.

Advanced Synthetic Approaches and Analogous Compound Preparation

While direct esterification is a robust method, research continues to explore more advanced synthetic strategies and the preparation of structurally similar compounds to expand the library of phenoxyphenyl acrylates for various applications.

Exploration of Novel Catalytic Systems for Esterification

The development of novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of the esterification process. While organic acids are effective, they can be corrosive and require neutralization during work-up. Alternative catalysts, such as solid acid catalysts, are being investigated. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for catalyst recycling. Examples of solid acid catalysts used in other acrylate esterifications include zirconia-supported tungstophosphoric acid and ion-exchange resins like Amberlyst 15, which could potentially be adapted for the synthesis of this compound. researchgate.netresearchgate.net

Synthesis of Structurally Related Phenoxyphenyl Acrylate Derivatives

The synthesis of structurally related phenoxyphenyl acrylate derivatives allows for the fine-tuning of the molecule's physical and chemical properties. A common structural variation is the substitution on the acrylate moiety. For instance, (3-phenoxyphenyl)methyl 2-methylprop-2-enoate, the methacrylate (B99206) analogue, can be synthesized through similar esterification methods using methacrylic acid instead of acrylic acid.

Other derivatives can be prepared by modifying the phenoxyphenyl group or the linker between the aromatic rings and the acrylate functionality. The versatility of the esterification reaction allows for a wide range of alcohols and carboxylic acids to be combined, leading to a diverse array of phenoxyphenyl acrylate derivatives with tailored properties.

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure: the acrylate double bond, the ester linkage, the ether linkage, and the aromatic rings.

The most prominent reaction of acrylates is their propensity to undergo polymerization at the carbon-carbon double bond. noaa.gov This can be initiated by heat, light, or radical initiators. noaa.gov This reactivity is harnessed in the production of polymers with a wide range of applications. To prevent premature polymerization during synthesis and storage, inhibitors are crucial. noaa.gov

The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-phenoxybenzyl alcohol and acrylic acid. The ether linkage is generally stable but can be cleaved under harsh conditions. The aromatic rings can undergo electrophilic substitution reactions, although the conditions for such reactions would need to be carefully controlled to avoid side reactions with the acrylate group. The double bond of the acrylate moiety can also participate in various addition reactions, such as Michael additions, with appropriate nucleophiles.

Electrophilic Aromatic Substitution Reactions of the Phenoxy Moiety

The structure of this compound contains two aromatic rings within its 3-phenoxybenzyl moiety, both of which can potentially undergo electrophilic aromatic substitution (SEAr). wikipedia.org This type of reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of the substitution are governed by the nature of the substituents already present on the ring. msu.edulibretexts.org

In the 3-phenoxybenzyl group, one ring is substituted with an ether linkage (-O-) and a methylene (B1212753) acrylate group (-CH₂O₂CCH=CH₂), while the second ring is part of the phenoxy substituent. The ether oxygen of the phenoxy group is an activating substituent, meaning it increases the rate of electrophilic substitution compared to benzene. msu.edu It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the benzenonium ion or sigma complex) formed during the reaction. wikipedia.orgmsu.edu This electron-donating effect is strongest at the ortho and para positions relative to the ether linkage. Consequently, the phenoxy group is considered an ortho-, para-director, guiding incoming electrophiles to these positions. libretexts.org

Conversely, the methylene acrylate group attached to the other ring is generally considered deactivating due to the electron-withdrawing nature of the ester carbonyl group. This deactivation makes the ring it is attached to less nucleophilic and therefore less reactive towards electrophiles. libretexts.org Therefore, electrophilic attack is more likely to occur on the terminal phenyl ring of the phenoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu For the phenoxy moiety, these reactions would be expected to yield predominantly ortho- and para-substituted products. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) at the positions ortho and para to the ether linkage. wikipedia.orgminia.edu.eg Similarly, halogenation with a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃) would result in ortho- and para-bromo-substituted derivatives. minia.edu.eg

The table below summarizes the expected major products from the electrophilic aromatic substitution on the terminal phenyl ring of the phenoxy group.

| Reaction Type | Reagents | Electrophile (E⁺) | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho, para |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | ortho, para |

| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho, para |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho, para |

Intramolecular Cyclization and Hydrogen Transfer Reactions (Relevant to related structures)

While specific studies on the intramolecular cyclization of this compound are not prevalent, the reaction pathways of structurally related compounds provide insight into potential transformations. Intramolecular reactions, such as cyclization, are key methods for synthesizing complex cyclic molecules, including oxygen heterocycles. researchgate.net These reactions can be promoted by various catalysts, including Brønsted acids or photoredox catalysts. mdpi.comrsc.org

For a molecule containing both an ester and aromatic rings, several types of intramolecular cyclizations are conceivable. For example, under acidic conditions, a reaction analogous to a Friedel-Crafts acylation could occur if the ester carbonyl group were to act as an electrophile, leading to the formation of a new ring. Brønsted acid-promoted cationic cyclization has been shown to be an effective method for creating polysubstituted indenes from acetophenone (B1666503) derivatives containing a vinyl group. rsc.org

In other systems, such as 2-isocyanobiaryls, visible-light photoredox catalysis has been used to achieve an acylation/cyclization cascade with oxime esters to produce 6-acyl phenanthridines. mdpi.com This process involves the generation of an acyl radical which undergoes intramolecular cyclization onto an aromatic system. mdpi.com Another relevant example is the enantioselective intramolecular cyclization of alkynyl esters, which can be catalyzed by a chiral Brønsted base to form cyclic compounds. nih.gov The intramolecular electrophilic cyclization of alkynes with disulfides has also been reported for the synthesis of quinoxaline (B1680401) derivatives. nih.gov

The following table presents examples of intramolecular cyclization reactions on related structural motifs, illustrating the types of transformations that could be conceptually applied.

| Reactant Type | Reaction Conditions | Product Type | Key Transformation |

|---|---|---|---|

| o-(1-arylvinyl) acetophenone derivatives | Brønsted acid (e.g., TsOH) | Polysubstituted indenes | Cationic cyclization of vinyl group onto aromatic ring. rsc.org |

| 2-Isocyanobiaryls and Oxime Esters | Visible light, Photoredox catalyst | 6-Acyl Phenanthridines | Radical acyl transfer followed by intramolecular cyclization. mdpi.com |

| Alkynyl Esters | Chiral Brønsted base | Cyclic esters | Intramolecular addition of ester enolate to alkyne. nih.gov |

| Alkenyl Alcohols with a silyl (B83357) group | Acid catalyst | Oxacycles (e.g., Tetrahydropyrans) | Intramolecular hydroalkoxylation of the alkene. researchgate.net |

Hydroacylation Reactions (Relevant to related structures)

Hydroacylation is a chemical reaction involving the addition of an aldehyde's C-H bond across an unsaturated C-C bond, such as an alkene or alkyne, to form a ketone. rsc.org This atom-economical process is a powerful tool in organic synthesis. rsc.org The prop-2-enoate (acrylate) moiety in this compound contains an activated alkene that could potentially participate in hydroacylation reactions.

The reaction is typically catalyzed by transition metal complexes, with rhodium, cobalt, and nickel being commonly employed. rsc.orgorganic-chemistry.org Intermolecular hydroacylation reactions between simple aldehydes and alkenes remain a challenge, but significant progress has been made. rsc.org For instance, nickel-catalyzed intermolecular hydroacylation of alkenes with simple aldehydes can produce branched ketones in high yields. organic-chemistry.org Rhodium complexes have also been used to catalyze the addition of electron-rich aromatic aldehydes to olefins. organic-chemistry.org

Cobalt-catalyzed hydroacylation of 1,3-dienes has been developed, offering distinct regioselectivity compared to other catalysts. rsc.orgnih.gov Depending on the ligand used, cobalt catalysts can direct the hydroacylation of 1,3-dienes with aromatic and aliphatic aldehydes to yield products of either 1,4-addition or 1,2-addition. rsc.orgacs.org These reactions provide a direct route to α- and β-functionalized ketones. nih.govacs.org

Intramolecular hydroacylation is a well-established method for synthesizing cyclic ketones. rsc.org For a substrate related to this compound, if an aldehyde group were present elsewhere in the molecule, an intramolecular hydroacylation could potentially occur onto the acrylate double bond, leading to the formation of a cyclic ketone.

The table below details various catalytic systems used for hydroacylation reactions relevant to the alkene functionality found in the target molecule.

| Catalyst System | Substrates | Product Type | Key Features |

|---|---|---|---|

| Nickel / Ligand | Alkenes and Aldehydes | Branched Ketones | High yields and selectivities for intermolecular reactions. organic-chemistry.org |

| Rhodium(I) / Ligand | Olefins and Aromatic Aldehydes | Linear Ketones | Electron-deficient Rh catalyst gives faster rates and better selectivity. organic-chemistry.org |

| Cobalt(I) / Bisphosphine Ligand | 1,3-Dienes and Aldehydes | α,β- or β,γ-Unsaturated Ketones | Ligand-controlled regioselectivity (1,2- vs 1,4-addition). rsc.orgnih.gov |

| Visible Light / No Catalyst | Alkenes and 4-Acyl-1,4-dihydropyridines | Functionalized Ketones | Photocatalyst-free reaction via acyl radical addition. organic-chemistry.org |

Polymerization Science and Advanced Materials Development

Fundamental Polymerization Mechanisms of (3-Phenoxyphenyl)methyl prop-2-enoate

While no specific studies on the polymerization of this compound were identified, its structure as an acrylate (B77674) suggests that it would readily undergo polymerization via free radical mechanisms.

Free Radical Polymerization Kinetics and Thermodynamics

Thermodynamically, the polymerization of acrylates is generally an exothermic process. The enthalpy and entropy of polymerization for this compound have not been experimentally determined.

Strategies for Copolymerization and Chain Growth Control

This compound could be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The reactivity ratios for its copolymerization with common monomers like styrene (B11656) or other acrylates have not been reported.

Controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP) could theoretically be employed to synthesize well-defined polymers with controlled molecular weight and narrow molecular weight distributions. However, there are no published reports of these techniques being applied to this specific monomer.

Engineering of High-Performance Polymeric Materials

The incorporation of the bulky and rigid phenoxyphenyl group into a polymer backbone is expected to have a significant impact on the material's properties.

Influence of this compound on Polymer Rigidity

The presence of the large, aromatic (3-phenoxyphenyl)methyl side group would likely increase the rigidity of the polymer chain. This increased stiffness is due to the restricted rotation around the polymer backbone caused by the bulky side group. This can lead to a higher glass transition temperature (Tg) compared to polymers with smaller, more flexible side chains.

Enhancement of Thermal Stability and Chemical Resistance in Polymers

Polymers containing aromatic structures often exhibit enhanced thermal stability. The phenoxybenzyl group in poly(this compound) would be expected to contribute to a higher degradation temperature. Studies on analogous polymers, such as poly[(2-hydroxy-3-phenoxy)propyl methacrylate], have demonstrated their thermal degradation behavior. The bulky side group may also provide a degree of chemical resistance by sterically shielding the polymer backbone from chemical attack.

Crosslinking and Network Formation in Polymerizable Compositions

This compound, as a monofunctional acrylate, would not inherently form a crosslinked network in a straightforward homopolymerization. However, crosslinking could be achieved through several methods:

Copolymerization with multifunctional monomers: Including a di- or tri-acrylate in the polymerization mixture would lead to the formation of a crosslinked network.

Post-polymerization crosslinking: Functional groups could be introduced into the polymer that could later be reacted to form crosslinks.

Chain transfer to polymer: While less common for acrylates, under certain conditions, chain transfer reactions involving the polymer backbone or the side groups could lead to branching and eventual network formation.

The efficiency and nature of crosslinking would depend on the specific crosslinking agent and the reaction conditions. The bulky side group of this compound might influence the crosslinking density and the final properties of the network.

Applications in Optical Materials and Coatings

Development of High Refractive Index Polymer Formulations

No specific data tables or detailed research findings on polymer formulations containing "this compound" for achieving a high refractive index were found.

Fabrication of Microstructured Optical Films and Elements

Information on the use of "this compound" in the fabrication of microstructured optical films and elements is not available in the searched resources.

Research into Protective and Functional Coating Compositions

Detailed research into protective and functional coatings incorporating this specific compound could not be located.

Advanced Biomedical Materials Research (Focus on Material Properties)

Polymeric Matrices for Advanced Delivery Systems (Emphasis on biocompatibility and polymer stability)

There is no available research on the use of "this compound" in polymeric matrices for drug delivery, nor any data on its biocompatibility and polymer stability for such applications.

Development of Robust Medical Adhesives and Coatings (Emphasis on bonding strength and environmental resistance)

Specific studies on the development and performance of medical adhesives and coatings based on "this compound" are not present in the available literature.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the (3-Phenoxyphenyl)methyl prop-2-enoate molecule.

The structure of this compound does not lend itself to tautomerism, as it lacks the requisite mobile protons and adjacent pi-systems necessary for such isomeric shifts. Consequently, variable-temperature (VT) NMR studies for observing tautomeric equilibria are not applicable.

However, VT-NMR could theoretically be employed to study the conformational dynamics of this flexible molecule. Rotational barriers around the ester C-O bond and the ether C-O linkages could be investigated by monitoring changes in the NMR spectrum at different temperatures. Such studies can provide insight into the molecule's preferred conformations in solution, although specific research on this application for this compound is not extensively documented in the literature.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the covalent framework of this compound. While a fully assigned spectrum is not publicly available, the expected chemical shifts can be reliably predicted based on the compound's structure and data from analogous molecules.

The ¹H NMR spectrum is expected to show distinct signals for the acrylate (B77674) vinyl protons, the benzylic methylene (B1212753) protons, and the protons of the two aromatic rings. The three vinyl protons should appear as a characteristic set of multiplets between approximately 5.8 and 6.5 ppm. The methylene protons (O-CH₂-Ar) adjacent to the ester oxygen and the phenoxy-substituted ring are predicted to resonate as a singlet around 5.1-5.3 ppm. The eleven protons of the two aromatic rings would produce a complex series of multiplets in the range of 6.9 to 7.4 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone. The ester carbonyl carbon is expected to appear at a downfield shift of about 166 ppm. The vinyl carbons of the acrylate group are predicted in the 128-131 ppm region. The methylene carbon signal should be found around 65 ppm, while the aromatic carbons would span a wide range from approximately 118 to 158 ppm, reflecting their varied electronic environments due to ether linkage and substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~166 |

| Vinyl Group (=CH₂) | ~5.8 - 6.2 (2H, m) | ~128 |

| Vinyl Group (=CH-) | ~6.2 - 6.5 (1H, m) | ~131 |

| Methylene Group (-O-CH₂-Ar) | ~5.2 (2H, s) | ~65 |

| Aromatic Rings (-C₆H₄-, -C₆H₅) | ~6.9 - 7.4 (11H, m) | ~118 - 158 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₆H₁₄O₃, corresponding to a monoisotopic mass of approximately 254.09 Da.

Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺•) at m/z 254. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group and the ester oxygen.

The most probable fragmentation events include:

Alpha-cleavage of the ester, leading to the formation of a stable acryloyl cation at m/z 55.

Cleavage of the benzyl-oxygen bond, generating the highly stable 3-phenoxybenzyl cation at m/z 183. This fragment is often the base peak in the mass spectra of related compounds.

Further fragmentation of the 3-phenoxybenzyl cation can occur, for instance, by losing the phenoxy radical to produce a tropylium-like ion or by cleavage at the ether bond to yield a phenyl cation at m/z 77.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 254 | Molecular Ion [M]⁺• | [C₁₆H₁₄O₃]⁺• |

| 183 | 3-Phenoxybenzyl cation | [C₁₃H₁₁O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 55 | Acryloyl cation | [C₃H₃O]⁺ |

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the molecule.

FT-IR spectroscopy is used to identify the characteristic vibrations of the functional groups in this compound. The spectrum is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically appearing around 1720-1735 cm⁻¹. Other significant absorptions include the stretching vibration of the vinyl C=C bond near 1635 cm⁻¹, asymmetric C-O-C stretching of the aryl ether around 1240 cm⁻¹, and various C=C stretching vibrations within the aromatic rings in the 1580-1600 cm⁻¹ region. C-H stretching vibrations for both aromatic and vinyl protons are expected above 3000 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | ~1720 - 1735 |

| Alkene (C=C) | Stretch | ~1630 - 1640 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1240 |

| Aromatic (C=C) | Ring Stretch | ~1580 - 1600 |

| Vinyl/Aromatic (=C-H) | Stretch | ~3000 - 3100 |

Raman spectroscopy offers complementary information to FT-IR. While the polar carbonyl group gives a strong IR signal, the non-polar C=C bonds of the acrylate and aromatic rings are expected to produce strong signals in the Raman spectrum. The aromatic ring "breathing" modes, which are characteristic of the phenyl rings, are also typically strong and can provide information about substitution patterns.

Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be applied to study the behavior of this compound on surfaces. Based on studies of analogous molecules, SERS can elucidate the orientation of the molecule when adsorbed onto a metal substrate, revealing which functional groups (e.g., the ester or the aromatic rings) are interacting most closely with the surface.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of the this compound monomer and for detecting residual impurities in the final polymer product.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this monomer, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The monomer is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the monomer and any impurities are separated. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic rings of the molecule absorb strongly, measures the concentration of each eluting component. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Illustrative HPLC Analysis Parameters:

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

Mobile Phase: Acetonitrile:Water (70:30 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

The following table presents illustrative results for a purity analysis of a synthesized batch of this compound.

Table 1: Illustrative HPLC Purity Analysis Data

| Peak ID | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 3.5 | 0.8 | Impurity |

| 2 | 5.2 | 99.0 | This compound |

Gas Chromatography (GC) is the standard method for analyzing volatile organic compounds. thermofisher.com In the context of poly(this compound), it is primarily used to quantify residual solvents that may be trapped in the polymer matrix after synthesis and purification. shimadzu.com The manufacturing process of polymers often involves solvents which must be removed to negligible levels in the final product. thermofisher.com

For this analysis, headspace GC with a flame ionization detector (FID) is the preferred technique. A sample of the polymer is placed in a sealed vial and heated, causing any volatile solvents to partition into the gas phase (the headspace). A sample of this gas is then automatically injected into the GC. The components are separated based on their boiling points and interaction with the GC column's stationary phase. gcms.cz The FID provides high sensitivity for detecting organic solvents. The International Council for Harmonisation (ICH) provides guidelines (Q3C) for acceptable limits of various solvents in pharmaceutical products, which serve as a benchmark for many industries. shimadzu.com

Illustrative GC Analysis Parameters:

Technique: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

Column: Rtx-624 (or equivalent)

Carrier Gas: Helium rroij.com

Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min

Headspace Conditions: 80°C for 15 min

The table below shows representative data for residual solvent analysis in a sample of poly(this compound), assuming toluene (B28343) and ethyl acetate (B1210297) were used during its synthesis.

Table 2: Illustrative GC Residual Solvent Analysis Data

| Compound | Retention Time (min) | Concentration (ppm) | ICH Q3C Limit (ppm) |

|---|---|---|---|

| Ethyl Acetate | 6.8 | 150 | 5000 |

Thermal and Mechanical Characterization of Polymeric Systems

Thermal and mechanical analyses are critical for determining the service temperature range and physical performance of poly(this compound). These techniques probe the material's response to changes in temperature and applied force.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature. hu-berlin.de For amorphous or semi-crystalline polymers like poly(this compound), DSC is essential for determining the glass transition temperature (Tg). The glass transition is a reversible change where the material transforms from a hard, rigid (glassy) state to a soft, rubbery state. hu-berlin.de This transition occurs over a temperature range and is observed in the DSC thermogram as a step-like change in the heat capacity. hu-berlin.demit.edu

To perform the analysis, a small, weighed sample of the polymer is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) in an inert atmosphere. hu-berlin.de The heat flow required to raise the sample's temperature is compared to that of an empty reference pan. The Tg is a critical property as it often defines the upper-temperature limit for the structural use of the polymer.

Table 3: Illustrative DSC Data for Poly(this compound)

| Parameter | Value |

|---|---|

| Glass Transition Temperature (Tg) | 85 °C |

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, or frequency. eag.com It applies a small, oscillating (sinusoidal) stress to a sample and measures the resulting strain. tainstruments.com From this, it calculates the storage modulus (E'), which represents the elastic portion (stiffness) of the material, and the loss modulus (E''), which represents the viscous portion (energy dissipation). advanses.comyoutube.com

A key parameter derived from DMA is the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used as a precise measurement of the glass transition temperature (Tg), as it corresponds to the temperature of maximum internal friction and molecular mobility. advanses.com A typical DMA experiment involves heating the polymer sample at a controlled rate while it is subjected to an oscillating force at a fixed frequency. The technique is particularly effective for characterizing the Tg of materials where the transition is difficult to detect by DSC. eag.com

Table 4: Illustrative DMA Data for Poly(this compound)

| Parameter | Value |

|---|---|

| Storage Modulus (E') at 25°C (Glassy Region) | 2.8 GPa |

| Storage Modulus (E') at 120°C (Rubbery Region) | 15 MPa |

Surface and Morphological Characterization of Materials

The performance of a polymer, especially in coating applications, is highly dependent on its surface characteristics and internal morphology.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to visualize the surface of materials made from poly(this compound). SEM provides high-magnification images of the surface topography by scanning it with a focused beam of electrons. It can reveal information about surface texture, the presence of pores or cracks, and the dispersion of any additives or fillers within the polymer matrix. researchgate.net For instance, SEM analysis of a coating would show how uniformly the polymer has spread and whether any defects are present. researchgate.net

AFM offers even higher resolution, capable of imaging the surface at the nanometer scale. It uses a sharp tip attached to a cantilever to scan the surface, providing a 3D topographical map. AFM is particularly useful for quantifying surface roughness and observing fine morphological features, such as the phase separation in polymer blends or the domain structure in copolymers. These characterizations are vital for correlating the material's structure with its functional properties, such as adhesion, wettability, and appearance. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology

No research articles or datasets were found that presented Scanning Electron Microscopy (SEM) images or analysis of this compound. Consequently, there is no available scientific information to describe its surface morphology, including characteristics such as texture, particle shape, or size distribution.

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Similarly, no studies employing Energy Dispersive X-ray (EDX) Spectroscopy to determine the elemental composition of this compound were identified. While the elemental composition can be calculated from its chemical formula (Carbon, Hydrogen, Oxygen), there is no published experimental data from EDX analysis to confirm the weight and atomic percentages of these elements in a sample.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (3-Phenoxyphenyl)methyl prop-2-enoate.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For acrylate (B77674) polymerization, DFT is a powerful tool for describing chemical reactions on an atomic scale. escholarship.org It has been employed to study the thermodynamics and kinetics of radical polymerization. acs.org

DFT calculations can be used to map out the potential energy surface for various reaction pathways, identifying transition states and calculating activation energies. For example, in the context of acrylate polymerization, DFT can help understand the elementary steps of initiation, propagation, and termination. These calculations can reveal the preferred sites for radical attack and the stereochemistry of the resulting polymer chain.

Key DFT-Calculated Parameters for Acrylate Polymerization Reactions:

| Parameter | Description | Typical Application |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Predicts reaction rates and identifies the most favorable reaction pathway. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work that may be performed by a system. | Predicts the spontaneity of a reaction. |

| Transition State Geometry | The atomic arrangement at the highest point of the energy barrier between reactants and products. | Provides insight into the mechanism of bond formation and breaking. |

This table is interactive. You can sort and filter the data.

Computational Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be calculated. researchgate.net

Predicted 13C NMR chemical shifts for this compound indicate the ester carbonyl carbon at approximately 166 ppm, the vinyl carbons between 128-131 ppm, the methylene (B1212753) carbon around 65 ppm, and the aromatic carbons in the range of 118-158 ppm. Similarly, the proton NMR spectrum is predicted to show complex multiplets for the aromatic protons between 6.9 and 7.4 ppm. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule.

Furthermore, quantum chemical calculations can predict a range of molecular properties. biointerfaceresearch.comresearchgate.net

Calculable Molecular Properties:

Polarizability: The ease with which the electron cloud can be distorted by an external electric field.

Electron Affinity and Ionization Potential: The energy change when an electron is added or removed, respectively.

HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relates to the molecule's electronic excitability and reactivity.

Molecular Dynamics Simulations for Polymerization and Bulk Material Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic evolution of systems with thousands of atoms over nanosecond timescales. escholarship.org In the context of this compound, MD simulations can provide insights into the polymerization process and the properties of the resulting bulk polymer. researchgate.net

Reactive force fields, such as ReaxFF, have been developed to simulate acrylate polymerization, allowing for the formation and breaking of bonds. escholarship.orgacs.org These simulations can model the kinetics of radical chain-growth polymerization and analyze the structure of the resulting polymer network. escholarship.orgacs.org By tracking the positions and velocities of all atoms over time, MD simulations can predict macroscopic properties such as viscosity, diffusion coefficients, and mechanical strength of the polymer.

In Silico Approaches to Structure-Property Relationships and Material Design

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to establish correlations between the molecular structure of a compound and its properties or activities. nih.govnih.gov These approaches are valuable for screening potential new materials and guiding synthetic efforts. mdpi.com

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms and Products (Relevant to related phenoxy-containing compounds)

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many organic compounds exposed to sunlight in the environment, particularly on surfaces and in the upper layers of water bodies. For compounds containing a 3-phenoxybenzyl ester structure, like many synthetic pyrethroids, photolysis is often a primary route of dissipation. wolf.skpsu.edu

The primary photochemical reaction for these compounds involves the cleavage of the ester linkage. psu.edu Under irradiation by sunlight (>290 nm), the molecule can absorb energy, leading to the homolytic cleavage of the carbon-oxygen bond in the ester group. psu.edu This process generates two primary radical intermediates: an acrylate (B77674) radical and a 3-phenoxybenzyl radical. psu.edu

These intermediates are highly reactive and undergo further transformation. The 3-phenoxybenzyl radical can subsequently be oxidized to form more stable degradation products. Key metabolites resulting from the photodegradation of various 3-phenoxybenzyl esters include 3-phenoxybenzyl alcohol and its further oxidation product, 3-phenoxybenzoic acid. wolf.sknih.gov These metabolites themselves can undergo further degradation. The cleavage of the diphenyl ether bond within the 3-phenoxybenzyl moiety is also a known photodegradation pathway for related compounds.

| Potential Product | Formation Pathway |

|---|---|

| 3-Phenoxybenzyl alcohol | Cleavage of the ester linkage and subsequent reaction of the benzyl (B1604629) radical. |

| 3-Phenoxybenzoic acid | Oxidation of 3-phenoxybenzyl alcohol. wolf.sknih.gov |

| Acrylic acid | Cleavage of the ester linkage and reaction of the acrylate radical. |

| Phenol | Cleavage of the diphenyl ether bond in the phenoxybenzyl moiety. |

Assessment of Environmental Distribution and Persistence

The environmental distribution and persistence of this compound can be predicted by examining its physicochemical properties in the context of related phenoxy-containing compounds, such as the synthetic pyrethroid insecticides esfenvalerate (B1671249) and fenvalerate. psu.edu These compounds share the lipophilic (fat-loving) 3-phenoxybenzyl group, which strongly influences their environmental behavior. wolf.skpsu.edu

Key properties governing environmental fate include water solubility, the octanol-water partition coefficient (Kow), and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Distribution: Compounds with the 3-phenoxybenzyl moiety typically exhibit very low water solubility and a high Kow value (often with a log Kow > 6). psu.edu This indicates a strong tendency to move from water into organic phases. When released into an aquatic environment, this compound is expected to rapidly partition from the water column and adsorb strongly to suspended solids, organic matter, and sediment. psu.edu In terrestrial environments, it will bind tightly to soil particles, particularly in soils with higher organic carbon content. psu.edu This strong adsorption behavior results in very low mobility in soil, and therefore, the potential for leaching into groundwater is considered minimal. wolf.skpsu.edu

Persistence: While photodegradation can be a rapid dissipation pathway on surfaces, the strong binding to soil and sediment protects the compound from sunlight, thereby increasing its persistence in these compartments. wolf.sk Biodegradation in soil and sediment is expected to be slow. For example, the aerobic soil half-life for the related compound esfenvalerate can range from 35 to over 500 days, depending on soil type. psu.edu Due to its structural similarities, this compound is likely to be moderately to highly persistent in soil and aquatic sediments. It has the potential to accumulate in these compartments, especially with repeated applications. psu.edu

| Compound | Log Kow | Water Solubility | Soil Adsorption Coefficient (Koc) | Implication for Environmental Fate |

|---|---|---|---|---|

| Esfenvalerate | > 6.2 | < 0.002 mg/L | ~215,000 | Extremely hydrophobic, strong binding to soil/sediment, low mobility, potential for persistence and accumulation. psu.edu |

| Fenvalerate | ~ 5.01 | ~ 0.002 mg/L | ~80,000 - 100,000 | Very hydrophobic, strong binding to soil/sediment, low mobility, potential for persistence. wolf.sk |

| Fenoxycarb | 4.3 | 6 mg/L | ~1500 | Hydrophobic, readily adsorbs to soil, low potential for leaching, moderate persistence. piat.org.nz |

Structure Property Relationships and Derivatization Strategies for Tailored Performance

Systematic Modification of the Phenoxyphenyl Moiety and its Impact on Polymer Properties

The phenoxyphenyl moiety, a significant component of the monomer's structure, offers numerous opportunities for modification to alter the final polymer's characteristics. Introducing different substituent groups onto the phenyl rings can systematically change properties such as thermal stability, solubility, and optical performance.

Research into related functionalized phenyl acrylate (B77674) polymers has shown that the type and position of substituents on the aromatic rings are critical. researchgate.net For instance, the incorporation of electron-withdrawing groups (like nitro groups) or bulky groups can significantly affect the polymer's glass transition temperature (Tg), thermal stability, and refractive index. researchgate.net Copolymers synthesized from monomers containing different aromatic groups, such as 2-phenoxy-2-phenylethyl acrylate (PPEA), have been studied for their potential as materials for intraocular lenses, highlighting the importance of optical properties like refractive index and transparency. researchgate.net

Table 1: Predicted Impact of Phenoxyphenyl Moiety Modifications on Polymer Properties

| Modification Type | Example Substituent | Predicted Impact on Polymer Properties |

|---|---|---|

| Introduction of Electron-Withdrawing Groups | Nitro (–NO₂) | Increased Glass Transition Temperature (Tg), altered solubility, potential for enhanced thermal stability. |

| Incorporation of Halogens | Chlorine (–Cl), Bromine (–Br) | Increased refractive index, enhanced flame retardancy, modified solubility. researchgate.net |

| Addition of Bulky Groups | tert-Butyl, Acetylphenyl | Increased Tg, potentially reduced solubility due to steric hindrance, altered mechanical properties. researchgate.net |

| Introduction of Polar Groups | Hydroxyl (–OH), Carboxyl (–COOH) | Increased hydrophilicity, potential for hydrogen bonding leading to higher Tg, improved adhesion. google.com |

Influence of Acrylate Functionalization on Polymerization Behavior and Material Performance

The acrylate group is the polymerizable unit of (3-Phenoxyphenyl)methyl prop-2-enoate, and its nature profoundly dictates the polymerization process and the final material's performance. Acrylate monomers are known for their high reactivity in free-radical polymerization. researchgate.net This reactivity can be influenced by the presence of other functional groups within the monomer.

Compared to their methacrylate (B99206) counterparts, acrylates generally exhibit different polymerization kinetics and result in polymers with distinct properties. The absence of the α-methyl group in acrylates, present in methacrylates, leads to polymers with lower glass transition temperatures and greater chain flexibility. nih.gov This makes polyacrylates softer and more rubbery compared to the harder, more brittle polymers derived from methacrylates. nih.gov

The functionality of the acrylate ester group itself is a key determinant of polymer characteristics. While this compound has a large, rigid side group that imparts a high Tg, copolymerization with other acrylates can tailor properties like hardness and flexibility. For example, copolymerizing with short-chain acrylates can produce harder polymers, while long-chain acrylates lead to softer, more flexible materials. gantrade.com

Furthermore, the acrylate group can participate in side reactions during polymerization. Cross-linked structures can form even from monofunctional acrylates through chain transfer mechanisms involving hydrogen atom abstraction from the monomer's substituent groups. rsc.org This potential for cross-linking enhances the durability and chemical resistance of the resulting polymer network. rsc.org The presence of specific functionalities, such as hydroxyl groups, can further facilitate polymerization and increase conversion rates in certain systems. radtech.org

Table 2: Influence of Acrylate vs. Methacrylate Functionalization on Polymer Properties

| Property | Acrylate Polymers | Methacrylate Polymers |

|---|---|---|

| Glass Transition Temperature (Tg) | Generally lower | Generally higher due to the α-methyl group. nih.gov |

| Flexibility | Higher (softer, more rubbery) nih.gov | Lower (harder, more brittle) gantrade.com |

| Reactivity | Typically higher polymerization rate. researchgate.net | Typically lower polymerization rate. |

| Toxicity of Monomer | Generally considered more toxic. nih.gov | Generally considered less toxic. nih.gov |

Rational Design of this compound Analogues for Specific Industrial and Advanced Applications

The rational design of analogues of this compound involves strategically combining modifications to both the phenoxyphenyl moiety and the acrylate group to create polymers with properties optimized for specific, high-performance applications. researchgate.net

Advanced Optical Materials: For applications like foldable intraocular lenses or high refractive index coatings, analogues can be designed by introducing moieties that enhance optical properties. researchgate.net Incorporating sulfur-containing groups or highly polarizable aromatic systems, such as thiophene, into the phenoxyphenyl backbone can increase the refractive index of the final polymer. researchgate.net

Biomedical Devices: For biomedical applications like drug delivery systems, tissue engineering scaffolds, or dental materials, biocompatibility is essential. researchgate.netresearchgate.net Analogues can be designed by incorporating biocompatible functional groups, such as hydroxyl or polyethylene (B3416737) glycol (PEG) chains. nih.gov These modifications can also render the polymer stimuli-responsive (e.g., pH-responsive), which is useful for controlled drug release. researchgate.net The inherent properties of acrylates make them suitable for creating hydrogels, which are widely used in biomedical applications. researchgate.net

High-Performance Coatings and Adhesives: To develop materials for demanding environments, such as the oil and gas or aerospace industries, analogues with superior thermal stability and chemical resistance are required. nih.gov This can be achieved by incorporating fluorinated substituents into the phenoxyphenyl moiety, as the carbon-fluorine bond is exceptionally strong and stable. nih.gov For adhesive applications, introducing functional groups that promote adhesion, such as carboxylic acids, can be beneficial. gantrade.com Copolymerization with monomers like styrene (B11656) can also enhance properties like adhesion to steel. nih.gov

Microelectronics: In the field of microelectronics, polymers derived from phenolic acrylate monomers are valuable as photoresists for lithography. google.com Designing analogues with specific photo-sensitive groups or acid-labile functionalities on the phenoxyphenyl backbone allows for the creation of advanced resist materials capable of producing smaller, more intricate circuit patterns. google.com

By leveraging a deep understanding of structure-property relationships, chemists can rationally design novel monomers based on the this compound scaffold, leading to a new generation of advanced polymers with precisely engineered performance characteristics.

Conclusion and Future Research Perspectives

Synthesis of Key Research Advancements for (3-Phenoxyphenyl)methyl prop-2-enoate

This compound, also known as 3-phenoxybenzyl acrylate (B77674), is an organic ester recognized for its utility in specialized industrial applications. nih.govchemicalbook.com While extensive academic research focusing solely on this specific monomer is not widespread, its industrial role and chemical structure provide a clear indication of its importance. Key advancements are primarily linked to its application as a functional monomer in the synthesis of polymers with tailored properties.

The compound's primary industrial uses are in the manufacturing of photosensitive chemicals and adhesives. nih.govchemicalbook.com Its structure is central to its function; the acrylate group (prop-2-enoate) is readily polymerizable via free-radical polymerization, forming the backbone of a polymer chain. The (3-phenoxyphenyl)methyl group, a bulky aromatic side chain, imparts critical properties to the resulting polymer, such as increased refractive index, enhanced thermal stability, and specific adhesion characteristics.

Research advancements can be synthesized as follows:

Monomer for Specialty Polymers: The primary advancement is the utilization of this compound as a building block for polymers used in photolithography and advanced adhesives. The phenoxy group contributes to the polymer's optical and thermal properties.

Property Modification: Its incorporation into copolymers allows for the precise modification of material properties. The aromatic nature of the side chain can enhance the glass transition temperature (Tg) and improve the mechanical robustness of the final polymer product.

Publicly available data provides key physicochemical properties for this compound, which are fundamental to its role in polymer synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H14O3 | nih.gov |

| Molecular Weight | 254.28 g/mol | nih.gov |

| Physical Description | Liquid | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Boiling Point (Predicted) | 360.2±25.0 °C | chemicalbook.com |

| Density (Predicted) | 1.133±0.06 g/cm3 | chemicalbook.com |

Emerging Research Frontiers in Aromatic Acrylate Chemistry and Materials Science

The broader field of aromatic acrylate chemistry, to which this compound belongs, is a landscape of active and innovative research. Scientists are designing novel aromatic acrylate monomers to create materials with superior performance for cutting-edge applications.

One of the most significant frontiers is the development of high refractive index (HRI) polymers . ccspublishing.org.cnescholarship.orgsigmaaldrich.com Materials with a high refractive index are crucial for advanced optical devices, including microlenses, image sensors, and organic light-emitting diodes (OLEDs). ccspublishing.org.cnescholarship.org The Lorentz-Lorenz equation dictates that incorporating chemical groups with high molar refraction, such as aromatic rings and sulfur atoms, effectively increases the refractive index of a polymer. ccspublishing.org.cn Researchers have successfully synthesized novel acrylate monomers containing sulfur and aromatic groups to produce transparent polymers with refractive indices exceeding 1.63, a significant improvement over standard acrylics (~1.50). ccspublishing.org.cn These materials are also being used for nanoimprint lithography to create nanostructures like photonic crystals. ccspublishing.org.cnescholarship.org

Another major research area is additive manufacturing, or 3D printing . acs.orgnih.govresearchgate.net UV-curable resins based on acrylate monomers are a cornerstone of technologies like stereolithography (SLA). acs.orgresearchgate.net Aromatic acrylates are particularly valuable because they tend to undergo less shrinkage during polymerization compared to common aliphatic acrylates, leading to higher dimensional accuracy and improved mechanical properties in the final printed object. acs.orgnih.gov Furthermore, there is a strong push towards sustainability, with research focusing on developing bio-based aromatic acrylates from natural phenolics like vanillin (B372448) and eugenol. researchgate.net These renewable monomers can impart high mechanical strength and stiffness to 3D-printed thermoset networks, offering a green alternative to petroleum-derived materials. researchgate.netrsc.org

Advanced coatings and adhesives represent another active frontier. Aromatic groups within the polymer backbone are known to improve thermal stability and adhesion strength. researchgate.net Research is underway to develop UV-curable adhesives with high refractive indices and enhanced thermal degradation stability for optoelectronic applications. researchgate.net

Table 2: Emerging Research Frontiers for Aromatic Acrylates

| Research Frontier | Key Aromatic Acrylate Contribution | Target Applications | Supporting Evidence |

|---|---|---|---|

| High Refractive Index (HRI) Polymers | Increases molar refraction, leading to higher refractive index (>1.60). | Optical lenses, image sensors, OLEDs, nanoimprint lithography. | ccspublishing.org.cnescholarship.org |

| 3D Printing (Additive Manufacturing) | Reduces polymerization shrinkage; increases mechanical strength and stiffness. | Industrial prototyping, medical devices, high-performance thermosets. | acs.orgnih.govresearchgate.net |

| Sustainable Polymers | Bio-based aromatic acrylates derived from lignin (B12514952), vanillin, and eugenol. | Green alternatives for resins, coatings, and 3D printing formulations. | researchgate.netrsc.org |

| Advanced Adhesives & Coatings | Enhances thermal stability and adhesion strength. | Optoelectronics, protective coatings, high-performance adhesives. | researchgate.net |

Interdisciplinary Research Opportunities and Challenges

The continued advancement of aromatic acrylate chemistry is inherently interdisciplinary, creating both exciting opportunities and significant challenges at the intersection of chemistry, materials science, engineering, and environmental science.

Opportunities:

Optoelectronics and Photonics: The development of HRI polymers from aromatic acrylates requires collaboration between synthetic chemists (designing monomers), materials scientists (characterizing optical properties), and electrical engineers (integrating materials into devices like flexible displays and advanced sensors).

Biomedical Engineering: The use of biocompatible, bio-based aromatic acrylates in 3D printing opens avenues for creating customized medical implants, surgical guides, and scaffolds for tissue engineering. researchgate.net This requires expertise in polymer chemistry, biocompatibility testing, and medical device design.

Sustainable Technologies: The shift towards bio-based monomers derived from sources like lignin and plant oils is a major opportunity for green chemistry and chemical engineering. rsc.orgndsuresearchfoundation.org Developing efficient, scalable methods to convert biomass into high-performance aromatic acrylates can reduce reliance on fossil fuels and create more sustainable industrial processes. rsc.org

Challenges:

Synthesis and Scalability: While novel aromatic acrylates with complex functionalities can be designed in the lab, developing synthetic routes that are cost-effective, scalable, and environmentally benign for industrial production remains a major hurdle.

Property Optimization: Achieving the ideal balance of properties for a specific application—such as high refractive index, high transparency, low birefringence, excellent thermal stability, and mechanical toughness—is a formidable challenge. This often involves intricate copolymer design and precise control over polymerization conditions.

Environmental Impact and Recyclability: Many high-performance polymers derived from acrylates are cross-linked thermosets, which are notoriously difficult to recycle. A key challenge is the design of next-generation aromatic acrylate networks that incorporate cleavable linkages or other strategies for end-of-life disassembly and recycling, aligning with the principles of a circular economy.

Processability: High aromatic content can increase the viscosity of acrylate resins, making them difficult to process in applications like 3D printing or spin coating. acs.org A significant challenge lies in designing monomers and formulations that balance high performance with practical processing characteristics, often through the use of reactive diluents or other additives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Phenoxyphenyl)methyl prop-2-enoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 3-phenoxyphenol with prop-2-enoic acid derivatives. Catalysts like DMAP or DCC can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Adjust stoichiometry (1:1.2 molar ratio of phenol to acryloyl chloride) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and acrylate vinyl protons (δ 5.8–6.5 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and vinyl C=C (~1630 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]+ at m/z 268.3.

Cross-validate with elemental analysis (C: 71.6%, H: 5.2%, O: 23.2%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential acrylate sensitization. Store at 4°C under inert gas (N2/Ar). Waste disposal requires neutralization with 10% NaOH followed by incineration by licensed facilities .

Advanced Research Questions

Q. How do tautomerism and hydrogen-bonding interactions influence the stability of this compound in solid-state vs. solution phases?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve enol-keto tautomerism (if present). Compare with DFT calculations (B3LYP/6-311+G(d,p)) to model H-bonding networks. Solution-phase NMR in DMSO-d6 can detect tautomeric shifts via variable-temperature studies .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Conduct OECD 301 biodegradability tests (28-day aerobic conditions, activated sludge inoculum). Monitor hydrolysis (pH 4–9 buffers, 25–50°C) and photodegradation (UV-A/B irradiation, LC-MS/MS quantification). Use QSAR models to predict bioaccumulation (logP ~3.2) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., MTT cytotoxicity tests, 48-hour incubation). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Control variables like solvent (DMSO ≤0.1% v/v) and cell line provenance .

Q. What strategies enable the use of this compound in controlled drug delivery systems?

- Methodological Answer : Incorporate into pH-sensitive hydrogels via radical polymerization (AIBN initiator, 60°C). Characterize release kinetics in simulated physiological fluids (PBS, pH 7.4) using UV-Vis spectroscopy. Optimize crosslinking density (e.g., 5% PEG-DA) to balance mechanical strength and degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.